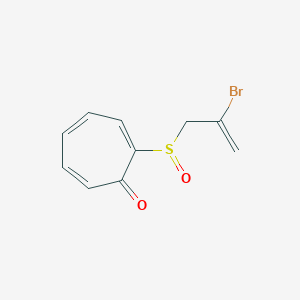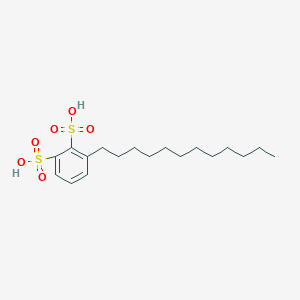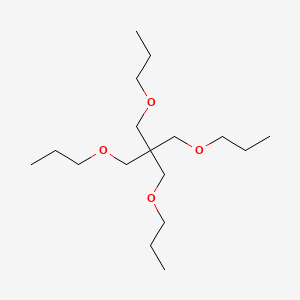
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a brominated alkene with a sulfinyl group attached to a cycloheptatrienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one can be approached through several methodsThe cycloheptatrienone ring can be synthesized through the oxidation of cycloheptatriene using selenium dioxide . The final step involves the coupling of the brominated sulfinyl compound with the cycloheptatrienone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and sulfinylation reactions, followed by the synthesis of the cycloheptatrienone ring. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-Bromoprop-2-ene-1-sulfonyl)cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-(Prop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and sulfinyl group can participate in various chemical interactions, leading to the modulation of biological pathways. The cycloheptatrienone ring provides a stable framework for these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar ring structure but lacks the bromine and sulfinyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains a hydroxyl group instead of a sulfinyl group.
Uniqueness
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both a brominated alkene and a sulfinyl group attached to the cycloheptatrienone ring
Propriétés
Numéro CAS |
90427-05-7 |
|---|---|
Formule moléculaire |
C10H9BrO2S |
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
2-(2-bromoprop-2-enylsulfinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H9BrO2S/c1-8(11)7-14(13)10-6-4-2-3-5-9(10)12/h2-6H,1,7H2 |
Clé InChI |
DVYBTOCSAHVRRT-UHFFFAOYSA-N |
SMILES canonique |
C=C(CS(=O)C1=CC=CC=CC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)



![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)


![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
